molecular formula C12H14ClNO3 B14876309 6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

Cat. No.: B14876309
M. Wt: 255.70 g/mol
InChI Key: VFYLCGNDYUGKAF-UHFFFAOYSA-N
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Description

6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both azetidine and chroman moieties in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves a multi-step process. One common method includes the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael/hemiacetalization mechanism, followed by PCC oxidation and dehydroxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of chroman-4-ones.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine-chroman derivatives.

Mechanism of Action

The mechanism of action of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spiro linkage and the presence of both azetidine and chroman moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

6-methoxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride

InChI

InChI=1S/C12H13NO3.ClH/c1-15-8-2-3-11-9(4-8)10(14)5-12(16-11)6-13-7-12;/h2-4,13H,5-7H2,1H3;1H

InChI Key

VFYLCGNDYUGKAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CC2=O)CNC3.Cl

Origin of Product

United States

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